molecular formula C18H17N3O2 B11149843 1-methyl-2-oxo-N-[2-(2-pyridyl)ethyl]-1,2-dihydro-4-quinolinecarboxamide

1-methyl-2-oxo-N-[2-(2-pyridyl)ethyl]-1,2-dihydro-4-quinolinecarboxamide

Cat. No.: B11149843
M. Wt: 307.3 g/mol
InChI Key: SZPAVBSOBGPOKL-UHFFFAOYSA-N
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Description

1-methyl-2-oxo-N-[2-(2-pyridyl)ethyl]-1,2-dihydro-4-quinolinecarboxamide is a complex organic compound with a unique structure that includes a quinoline ring, a pyridine ring, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-2-oxo-N-[2-(2-pyridyl)ethyl]-1,2-dihydro-4-quinolinecarboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 2-pyridinecarboxaldehyde with an appropriate amine to form an intermediate Schiff base, which is then cyclized to form the quinoline ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process .

Chemical Reactions Analysis

Types of Reactions

1-methyl-2-oxo-N-[2-(2-pyridyl)ethyl]-1,2-dihydro-4-quinolinecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline N-oxides, while reduction can produce alcohol derivatives .

Scientific Research Applications

1-methyl-2-oxo-N-[2-(2-pyridyl)ethyl]-1,2-dihydro-4-quinolinecarboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 1-methyl-2-oxo-N-[2-(2-pyridyl)ethyl]-1,2-dihydro-4-quinolinecarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-methyl-2-oxo-N-[2-(2-pyridyl)ethyl]-1,2-dihydro-4-quinolinecarboxamide is unique due to its combination of a quinoline ring and a pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C18H17N3O2

Molecular Weight

307.3 g/mol

IUPAC Name

1-methyl-2-oxo-N-(2-pyridin-2-ylethyl)quinoline-4-carboxamide

InChI

InChI=1S/C18H17N3O2/c1-21-16-8-3-2-7-14(16)15(12-17(21)22)18(23)20-11-9-13-6-4-5-10-19-13/h2-8,10,12H,9,11H2,1H3,(H,20,23)

InChI Key

SZPAVBSOBGPOKL-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C(=CC1=O)C(=O)NCCC3=CC=CC=N3

Origin of Product

United States

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